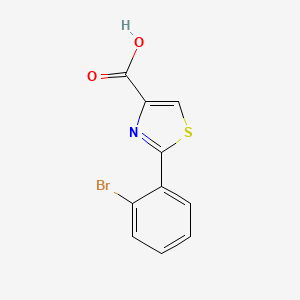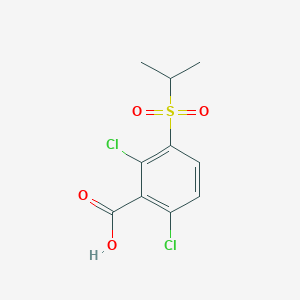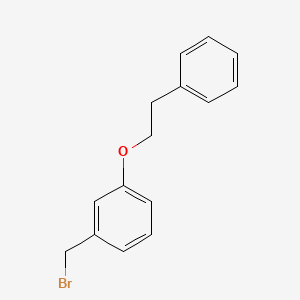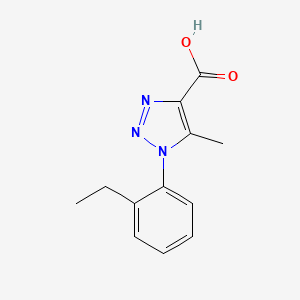![molecular formula C12H24N2O2 B1373535 tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate CAS No. 351368-95-1](/img/structure/B1373535.png)
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate (TBPC) is an organic compound with a wide range of applications in scientific research. It is a derivative of piperidine and is used as a building block in organic synthesis. TBPC is an important tool for organic synthesis and has a variety of uses in the laboratory, including as a catalyst, a reagent, and a synthetic intermediate. TBPC has been used in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Use in Medicinal Chemistry
- Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally related to tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate, is an important intermediate in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).
- Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).
Structural and Chemical Studies
- Crystallographic Studies : Research has been conducted on the crystallographic structure of related compounds, providing insights into their molecular conformation and interactions (Kant et al., 2015).
- Synthetic Methodology Development : Studies have focused on developing efficient synthetic methods for related compounds, highlighting the chemical versatility and potential for large-scale production (Zhao et al., 2017).
Biological Activity and Drug Development
- Precursors for Drug Synthesis : Research indicates that derivatives of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate can be used as precursors in the synthesis of various biologically active alkaloids and potential drug candidates (Szakonyi et al., 2005).
- Novel Protease Inhibitors : Enantioselective syntheses of related compounds have led to the development of potent β-secretase inhibitors, indicating potential applications in therapeutic drug development (Ghosh et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-6-5-7-13-8-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLFKYFPAJFTQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)





![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)



![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

